Corrosion Inhibition: 4-Methyl vs 4-Phenyl Piperazine
In a direct head-to-head comparison, the 4-methylpiperazine-1-carbothioamide-containing analog HQMC demonstrated superior corrosion inhibition efficiency (91.73%) compared to the 4-phenylpiperazine-1-carbothioamide analog HQPC (87.09%) at 10⁻³ M concentration in 1 M HCl on C22E steel [1]. This 4.64 percentage-point advantage quantifies the impact of the 4-methyl substituent over the bulkier 4-phenyl group in this application.
| Evidence Dimension | Corrosion inhibition efficiency |
|---|---|
| Target Compound Data | 91.73% |
| Comparator Or Baseline | HQPC (N-((8-hydroxyquinolin-5-yl)methyl)-4-phenylpiperazine-1-carbothioamide): 87.09% |
| Quantified Difference | HQMC exhibits 4.64% higher inhibition efficiency |
| Conditions | C22E steel in 1 M HCl at 10⁻³ M inhibitor concentration; Tafel polarization measurements |
Why This Matters
For industrial corrosion protection applications, the 4-methyl substituent provides a quantifiable performance edge over the 4-phenyl analog, influencing material selection for inhibitor formulation.
- [1] Experimental and empirical assessment of two new 8-hydroxyquinoline analogs as effective corrosion inhibitor for C22E steel in 1 M HCl. (2024). Carta Evidence. Retrieved from https://carta-evidence.org/paper/9b5487908c2317e3628d46a4a49208b896364f3220c9e12aeee062539fdead33/ View Source
